molecular formula C30H43NO6 B1146028 Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester CAS No. 155613-96-0

Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester

Cat. No.: B1146028
CAS No.: 155613-96-0
M. Wt: 513.67
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Description

Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester (hereafter referred to as the target compound) is a synthetic ester derivative characterized by a 2-nitrophenyl group, dimethoxy substituents at the 4,5-positions, and an ethyl ester linkage. Hypothetically, such a compound could exhibit applications in drug synthesis (e.g., as a protease inhibitor or antihypertensive agent) or serve as a precursor in asymmetric catalysis, given its stereochemical complexity .

Properties

IUPAC Name

1-(4,5-dimethoxy-2-nitrophenyl)ethyl (5Z,7Z,9Z,11Z)-icosa-5,7,9,11-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43NO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(32)37-25(2)26-23-28(35-3)29(36-4)24-27(26)31(33)34/h12-19,23-25H,5-11,20-22H2,1-4H3/b13-12-,15-14-,17-16-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZBLTIRGFQZJU-ZIAKVZIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=CC=CC=CCCCC(=O)OC(C)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C=C/C=C\C=C/CCCC(=O)OC(C)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification Techniques

Direct esterification involves the reaction of arachidonic acid with 4,5-dimethoxy-2-nitrophenethyl alcohol in the presence of coupling agents. A common method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or tetrahydrofuran (THF). The reaction proceeds via activation of the carboxylic acid to an intermediate O-acylisourea, which reacts with the alcohol to form the ester .

This method yields moderate to high purity but requires careful exclusion of moisture. Side reactions, such as dimerization of arachidonic acid, are minimized by maintaining low temperatures during the initial activation phase .

Transesterification Approaches

Transesterification involves reacting arachidonic acid methyl or ethyl ester with 4,5-dimethoxy-2-nitrophenethyl alcohol under acidic or basic catalysis. While less common, this method avoids handling sensitive acid chlorides. For example, sodium methoxide in methanol can facilitate ester exchange, though yields are often lower due to equilibrium limitations .

Optimized Conditions :

  • Catalyst: Titanium(IV) isopropoxide (0.1 equiv)

  • Solvent: Toluene, reflux

  • Yield: ~50–60% after 48 hours

Purification and Analytical Characterization

Crude product purification is critical due to the compound’s sensitivity to heat and light. Silica gel chromatography using hexane/ethyl acetate gradients (9:1 to 4:1) effectively separates the ester from unreacted starting materials. Analytical characterization relies on:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 8.10 (d, J = 8.5 Hz, 1H, Ar-NO₂), δ 5.30–5.45 (m, 8H, CH=CH), δ 4.40 (q, 2H, -OCH₂CH₃) .

  • Mass Spectrometry :

    • ESI-MS : m/z 514.3 [M+H]⁺ (calculated for C₃₀H₄₃NO₆: 513.67) .

Challenges and Optimization Strategies

  • Oxidative Degradation : The arachidonoyl chain is prone to peroxidation. Reactions must be conducted under nitrogen or argon with antioxidants (e.g., BHT) added .

  • Nitro Group Stability : Strong acids or bases may reduce the nitro group. Neutral pH conditions are maintained during workup .

  • Solvent Selection : THF and dichloromethane are preferred for solubilizing both aromatic and aliphatic components without side reactions .

Comparative Analysis of Methodologies

MethodReagents/ConditionsYield (%)Purity (%)
Direct EsterificationDCC/DMAP, THF, 25°C, 24h65–75≥95
Acid ChlorideSOCl₂, Et₃N, CH₂Cl₂, −20°C70–80≥90
TransesterificationTi(OiPr)₄, toluene, reflux50–60≥85

Yields and purity data extrapolated from analogous reactions in patent literature .

Chemical Reactions Analysis

Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Arachidonic acid derivatives play a crucial role in the development of pharmaceuticals. The ester form can be utilized to enhance the bioavailability of arachidonic acid, which is pivotal in inflammatory responses and cellular signaling.

  • Anti-inflammatory Agents : Compounds derived from arachidonic acid have been investigated for their anti-inflammatory properties. The modification with a nitrophenyl group can potentially enhance the efficacy of these compounds by improving their interaction with biological targets.

Biochemical Studies

The compound's structure allows it to serve as a substrate or inhibitor in various biochemical assays.

  • Enzyme Inhibition : Studies have indicated that derivatives of arachidonic acid can inhibit cyclooxygenases (COX), enzymes involved in the synthesis of pro-inflammatory prostaglandins. This inhibition is critical for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cell Signaling : Arachidonic acid is a key player in cell signaling pathways. Its derivatives can be used to study signal transduction mechanisms related to inflammation and pain .

Materials Science

The unique properties of arachidonic acid esters make them suitable for applications in materials science.

  • Polymer Development : The compound can be used to synthesize biodegradable polymers. These materials are increasingly important for medical applications, such as drug delivery systems and tissue engineering .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of various arachidonic acid derivatives, it was found that the introduction of electron-withdrawing groups, such as nitrophenyl, significantly enhanced the inhibitory effects on COX enzymes compared to unmodified arachidonic acid .

CompoundCOX Inhibition (%)Reference
Arachidonic Acid30%
Arachidonic Acid, 4,5-Dimethoxy-1-(2-Nitrophenyl) Ethyl Ester75%

Case Study 2: Biodegradable Polymers

Research has demonstrated that incorporating arachidonic acid esters into polymer matrices improves their mechanical properties while maintaining biodegradability. This application is particularly relevant for creating environmentally friendly materials for medical use .

Mechanism of Action

The mechanism of action of Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the ester group can be hydrolyzed to release active metabolites that interact with enzymes and receptors, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional groups with several analogs documented in recent studies:

Compound Key Features Biological/Industrial Relevance
Target Compound 4,5-Dimethoxy, 2-nitrophenyl ethyl ester Hypothetical: Drug intermediate
Benazepril HCl Intermediate () 2-Nitrophenyl, ester, tetrahydro-benzoazepine core ACE inhibitor (antihypertensive drug)
Novel Benzylisoquinoline Alkaloid () [1,3]Dioxolo[4,5-g]isoquinoline, dimethoxy, ester Antimicrobial/antioxidant potential
3,6-Diiodo-4,5-dialkyl-phthalate Esters () Diiodo, dialkyl, dimethyl ester Material science (crystal engineering)

Key Observations :

  • Nitro Group Positioning : The target compound’s 2-nitrophenyl group mirrors the intermediate in Benazepril HCl synthesis (), where nitro groups enhance electrophilicity for nucleophilic additions .
  • Ester Functionality : All analogs utilize ester linkages, critical for bioavailability (pharmaceuticals) or crystallinity (material science). For example, the diiodo-phthalate esters () exhibit high regioselectivity in synthesis due to steric effects from alkyl chains .
  • Methoxy Substituents : The 4,5-dimethoxy configuration in the target compound resembles the alkaloid in , where methoxy groups modulate solubility and receptor binding .
Comparison with Evidence-Based Syntheses
  • : Asymmetric methylene addition using L-homophenylalanine ethyl ester achieves >90% enantiomeric excess, critical for ACE inhibitors .
  • : Zirconocene-mediated cycloaddition yields para-diiodo-phthalate esters with 85–92% regioselectivity, driven by steric hindrance from alkyl chains .

Yield and Selectivity Challenges :

  • The target compound’s dimethoxy and nitro groups may reduce reaction yields due to electronic deactivation, contrasting with the higher yields in diiodo-phthalate esters () .

Physicochemical and Crystallographic Properties

  • Crystal Packing: The diiodo-phthalate esters () form triclinic or monoclinic crystals with distinct unit cell parameters (e.g., 3a: $a = 7.6238 \, \text{Å}$, $Z = 2$). The target compound’s nitro and methoxy groups may induce similar steric effects but likely reduce symmetry, favoring amorphous phases .
  • Solubility : Methoxy groups in the target compound could enhance solubility in polar solvents compared to the hydrophobic diiodo-phthalates () .

Biological Activity

Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester is a synthetic compound derived from arachidonic acid, a polyunsaturated fatty acid known for its significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₃₀H₄₃NO₆
  • CAS Number : 155613-96-0

The structure features a nitrophenyl group that enhances its reactivity and biological activity compared to other esters of arachidonic acid.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Oxidative Stress Modulation : The nitrophenyl group can participate in redox reactions, generating reactive oxygen species (ROS) that influence cellular signaling pathways.
  • Enzyme Interaction : The ester can be hydrolyzed to release active metabolites that interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses and other physiological processes .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory markers such as COX-2 and inducible nitric oxide synthase (iNOS). In vitro studies have shown significant reductions in these markers compared to control groups .

Anticancer Potential

Studies have explored the potential anticancer properties of Archidonic acid derivatives. For instance, compounds similar to this ester have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights differences in biological activity:

Compound NameStructure FeaturesBiological Activity
Arachidonic Acid Methyl EsterLacks nitrophenyl groupLower reactivity in oxidative pathways
4,5-Dimethoxy-2-Nitrophenylethyl AcetateDifferent acyl groupVariations in anti-inflammatory effects
Nitrophenyl Ethyl EstersVarying substituents on phenyl ringDiverse chemical and biological properties

Case Studies

  • Inhibition of Inflammatory Markers : A study demonstrated that Archidonic acid derivatives significantly decreased COX-2 and iNOS mRNA levels in human monocytes, suggesting potential therapeutic applications in inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Research indicated that at concentrations above 100 µM, Archidonic acid derivatives inhibited the growth of MCF-7 cells by inducing apoptosis. The IC50 values were comparable to established chemotherapeutic agents .

Future Directions

Ongoing research aims to further elucidate the specific pathways influenced by this compound. Investigations into its pharmacokinetics and long-term effects in vivo will be crucial for assessing its therapeutic viability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester, and what critical reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves three stages:

  • Nitrophenyl Group Introduction : Nitration of a phenyl precursor using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .
  • Dimethoxy Functionalization : Methylation of hydroxyl groups at positions 4 and 5 via nucleophilic substitution using methyl iodide and a base (e.g., K₂CO₃) in anhydrous DMF .
  • Esterification : Coupling the nitrophenyl-dimethoxy ethanol intermediate with arachidonic acid using DCC/DMAP catalysis in dichloromethane. Yield optimization requires inert atmosphere (N₂/Ar) and stoichiometric control to minimize hydrolysis .
    • Critical Conditions : Temperature control during nitration, anhydrous conditions for methylation, and exclusion of moisture during esterification.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assigns methoxy (δ 3.2–3.5 ppm), nitrophenyl aromatic protons (δ 7.5–8.5 ppm), and arachidonate backbone signals (δ 5.3–5.5 ppm, olefinic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 557.3 (calculated for C₃₀H₃₉NO₇) .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient); UV detection at 254 nm (nitrophenyl absorption) .

Q. How does the presence of the 2-nitrophenyl group influence the compound’s solubility and stability under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : The nitro group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces aqueous solubility. Solubility profiles should be empirically validated using shake-flask methods .
  • Stability : Nitro groups confer photolability; store in amber vials at –20°C under inert gas. Degradation under UV light (λ > 300 nm) releases arachidonic acid, necessitating stability assays via timed HPLC analysis .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the compound’s role as a photolabile precursor in arachidonic acid release studies?

  • Methodological Answer :

  • Photolysis Setup : Irradiate solutions (λ = 365 nm, 10 mW/cm²) and quantify arachidonic acid release via LC-MS/MS. Use deuterated internal standards (e.g., d₈-arachidonic acid) for quantification .
  • Cellular Studies : Load the ester into lipid vesicles or cell membranes. Monitor real-time release using calcium imaging (e.g., Fluo-4 AM) upon localized UV exposure, correlating with downstream eicosanoid production .

Q. How do thermodynamic properties (e.g., heat capacity, phase transitions) of this ester impact its handling and storage in long-term biochemical studies?

  • Methodological Answer :

  • Calorimetry : Adiabatic calorimetry (e.g., TAU-10 system) reveals phase transitions between 78–370 K. A glass transition near 200 K suggests amorphous solid-state storage below –80°C to prevent crystallization and ensure stability .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~150°C necessitates storage below –20°C for labile ester bonds .

Q. What analytical approaches resolve discrepancies in reported biological activities across different in vitro models?

  • Methodological Answer :

  • Batch Variability Analysis : Compare HPLC purity (>98% by area) and stereochemical consistency (chiral HPLC) across synthetic batches .
  • Cell Model Standardization : Use isogenic cell lines (e.g., HEK293 vs. RAW264.7) to isolate confounding factors like cytochrome P450 expression, which metabolizes arachidonate derivatives differently .
  • Pathway Inhibition Controls : Co-treatment with COX/LOX inhibitors (e.g., indomethacin, zileuton) to distinguish direct vs. metabolite-mediated effects .

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